

Application Notes and Protocols for Pcsk9-IN-31

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Compound of Interest

Compound Name: *Pcsk9-IN-31*

Cat. No.: *B15575832*

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Introduction

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a critical regulator of cholesterol homeostasis. It functions by binding to the Low-Density Lipoprotein Receptor (LDLR) on the surface of hepatocytes, which targets the receptor for lysosomal degradation. This action reduces the number of LDLRs available to clear circulating low-density lipoprotein cholesterol (LDL-C), leading to elevated plasma LDL-C levels. The inhibition of the PCSK9-LDLR interaction is a clinically validated therapeutic strategy for lowering LDL-C. **Pcsk9-IN-31** is a small molecule inhibitor designed to disrupt the interaction between PCSK9 and the LDLR, thereby preventing LDLR degradation and promoting its recycling to the cell surface. This document provides detailed application notes and protocols for the use of **Pcsk9-IN-31** in laboratory settings to characterize its activity and efficacy.

Mechanism of Action

Pcsk9-IN-31 is hypothesized to function by binding to PCSK9 and sterically hindering its interaction with the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR. By blocking this protein-protein interaction, **Pcsk9-IN-31** is expected to increase the population of LDLRs on the hepatocyte surface. This, in turn, enhances the clearance of LDL-C from the circulation. The primary mechanism of action is extracellular, preventing secreted PCSK9 from binding to the LDLR.

Signaling Pathway

The PCSK9-LDLR signaling pathway plays a central role in regulating plasma LDL-C levels. Secreted PCSK9 binds to the EGF-A domain of the LDLR on the cell surface. The resulting PCSK9-LDLR complex is internalized via clathrin-mediated

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